molecular formula C11H15NO3 B12732247 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one CAS No. 93777-00-5

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one

Cat. No.: B12732247
CAS No.: 93777-00-5
M. Wt: 209.24 g/mol
InChI Key: MMTPCMCJFNWHLO-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one is a chemical compound with significant importance in various fields of scientific research It is characterized by the presence of a dihydroxyphenyl group and an ethylamino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and ethylamine.

    Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with ethylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.

    1-(3,4-Dihydroxyphenyl)-2-(propylamino)propan-1-one: Similar structure but with a propylamino group instead of an ethylamino group.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and ethylamino groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

CAS No.

93777-00-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(ethylamino)propan-1-one

InChI

InChI=1S/C11H15NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,12-14H,3H2,1-2H3

InChI Key

MMTPCMCJFNWHLO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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